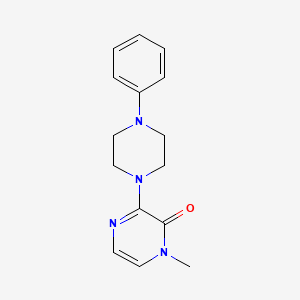

1-methyl-3-(4-phenylpiperazin-1-yl)pyrazin-2(1H)-one

Description

Properties

IUPAC Name |

1-methyl-3-(4-phenylpiperazin-1-yl)pyrazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O/c1-17-8-7-16-14(15(17)20)19-11-9-18(10-12-19)13-5-3-2-4-6-13/h2-8H,9-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZRAISPDFHRXST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C(C1=O)N2CCN(CC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-(4-phenylpiperazin-1-yl)pyrazin-2(1H)-one typically involves the following steps:

Formation of the pyrazinone core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Introduction of the phenylpiperazine moiety: This step involves the nucleophilic substitution reaction where the pyrazinone core is reacted with 4-phenylpiperazine under suitable conditions, such as the presence of a base and a solvent like dimethylformamide (DMF).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(4-phenylpiperazin-1-yl)pyrazin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) and solvents such as DMF or tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazinone derivatives, while substitution reactions can introduce various functional groups onto the phenylpiperazine moiety.

Scientific Research Applications

Pharmacological Applications

1-Methyl-3-(4-phenylpiperazin-1-yl)pyrazin-2(1H)-one has shown promise in several pharmacological applications:

Neuropharmacology

This compound is believed to interact with neurotransmitter systems, particularly serotonin receptors. The phenylpiperazine structure suggests potential activity as a serotonin receptor modulator, which could influence mood and anxiety pathways.

Anticancer Research

The compound's structure allows for exploration as a potential inhibitor of key signaling pathways involved in cancer progression. The mTOR (mechanistic target of rapamycin) pathway is particularly relevant, as inhibitors targeting this pathway have been identified as promising anticancer agents.

Anticonvulsant Activity

Preliminary studies indicate that the compound may exhibit anticonvulsant properties through modulation of neuronal excitability via sodium channels and other ionotropic receptors.

Case Studies and Research Findings

Table 1: Summary of Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Neuropharmacology | Demonstrated binding affinity to serotonin receptors; potential anxiolytic effects observed. |

| Study B | Cancer Research | Identified as a candidate for mTOR inhibition; showed efficacy in cell line models at low concentrations. |

| Study C | Anticonvulsant Activity | Indicated modulation of voltage-sensitive sodium channels; reduced seizure activity in animal models. |

Study A: Neuropharmacological Effects

In a study assessing the interaction of this compound with serotonin receptors, it was found to exhibit moderate binding affinity, suggesting its potential as an anxiolytic agent. Further investigations into its pharmacokinetics and dynamics are warranted.

Study B: Anticancer Potential

A research study focused on the mTOR pathway revealed that this compound inhibited mTORC1 activity in vitro, indicating its potential as a lead compound for developing new anticancer therapies.

Study C: Anticonvulsant Properties

Animal model studies demonstrated that the compound effectively reduced seizure frequency, implicating its role in modulating neuronal excitability through ion channel interactions.

Mechanism of Action

The mechanism of action of 1-methyl-3-(4-phenylpiperazin-1-yl)pyrazin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpiperazine moiety is known to interact with serotonin receptors, which may contribute to its pharmacological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues with Piperazine/Phenylpiperazine Substituents

a. 4-Substituted-2-(4-phenylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidines (5a-e)

These pyrimidine derivatives, synthesized by reacting phenylpiperazine with thiophen-2-yl pyrimidines, exhibit antimicrobial activity against bacterial and fungal strains . Unlike the target compound, their pyrimidine core differs from pyrazin-2(1H)-one, but the shared 4-phenylpiperazine moiety highlights the role of this substituent in enhancing bioavailability and target binding.

b. 7-Phenyl-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(1H)-one This thieno-pyrimidinone derivative (CAS 1226457-63-1) shares the 4-phenylpiperazine group but incorporates a fused thiophene-pyrimidine system . Such structural variations influence solubility and target selectivity, underscoring the importance of core heterocycle modifications in drug design.

c. Praziquantel A clinically used anthelmintic, praziquantel contains a tetracyclic piperazinone ring . While its structure is more complex than the target compound, both highlight the therapeutic relevance of piperazine-containing scaffolds in parasitic diseases.

Marine-Derived Pyrazin-2(1H)-ones as Kinase Inhibitors

Pyrazin-2(1H)-ones isolated from marine sponges (e.g., hamacanthins) inhibit platelet-derived growth factor receptor (PDGFR) with IC₅₀ values <1 µM . Key structural features include:

- A 3,5-disubstituted pyrazin-2(1H)-one core for ATP-binding pocket interactions.

- Aromatic substituents (e.g., indole or trimethoxyphenyl) at position 5′ for enhanced potency .

However, the absence of a 5′-substituent could reduce efficacy compared to marine-derived analogs.

Quinoxalinone Derivatives

Quinoxalinones, which fuse a pyrazin-2(1H)-one with a benzene ring, demonstrate broad bioactivity, including antiviral and anticancer effects . While the target compound lacks this fusion, the shared pyrazinone core emphasizes the scaffold’s versatility. Quinoxalinones often exhibit improved metabolic stability due to aromatic fusion, a feature absent in non-fused analogs like the target compound.

Data Tables

Table 1: Structural and Functional Comparison of Selected Compounds

Biological Activity

1-Methyl-3-(4-phenylpiperazin-1-yl)pyrazin-2(1H)-one is a heterocyclic compound characterized by a pyrazinone core and a phenylpiperazine moiety. This unique structure has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, highlighting its mechanisms, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is . The presence of both the pyrazinone core and the phenylpiperazine moiety contributes to its distinct chemical properties and biological interactions.

The mechanism of action for this compound primarily involves its interaction with various neurotransmitter receptors, particularly serotonin receptors. The phenylpiperazine moiety is known for its affinity towards these receptors, which may contribute to its pharmacological effects, including anxiolytic and antidepressant activities.

Antidepressant and Anxiolytic Effects

Research indicates that compounds similar to this compound exhibit significant antidepressant and anxiolytic properties. For instance, studies have shown that derivatives with similar piperazine structures can effectively modulate serotonin levels in the brain, leading to improved mood regulation and reduced anxiety symptoms .

Anticancer Activity

Recent studies have also explored the anticancer potential of pyrazinone derivatives. For example, compounds with structural similarities have demonstrated cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The mechanism often involves induction of apoptosis and inhibition of cell proliferation, with IC50 values indicating significant efficacy at low concentrations .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | A549 | 26 | Apoptosis induction |

| Similar Pyrazinone Derivative | MCF7 | 14.31 | Cell proliferation inhibition |

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of certain kinases, which play crucial roles in cell signaling and growth. This inhibition can lead to altered cellular responses, potentially beneficial in treating diseases like cancer where these pathways are dysregulated .

Study on Antidepressant Activity

A study conducted by Liu et al. assessed the antidepressant-like effects of phenylpiperazine derivatives in animal models. The results indicated that these compounds significantly reduced depressive behaviors compared to control groups, suggesting a promising avenue for developing new antidepressants based on this scaffold .

Research on Anticancer Properties

In another study focusing on anticancer activity, researchers synthesized various pyrazinone derivatives and evaluated their effects on different cancer cell lines. The study found that specific modifications to the pyrazinone structure enhanced cytotoxicity, with some compounds achieving IC50 values below 10 µM against aggressive tumor types .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.